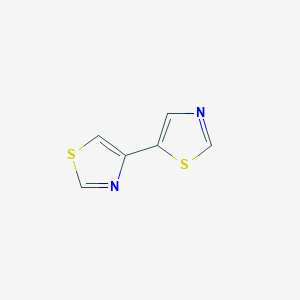
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is a heterocyclic compound that contains both benzoxazole and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-aminophenol with 4-methyl-3-pyridinecarboxylic acid under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-azido-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
Oxidation: Formation of this compound-5-oxide.
Reduction: Formation of 3-amino-7-(4-methylpyridin-3-yl)-1,2-benzoxazole.
Applications De Recherche Scientifique
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, leading to inhibition or activation of specific pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzisoxazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzothiazole
- 3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzimidazole
Uniqueness
3-Chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole is unique due to the presence of both benzoxazole and pyridine moieties, which confer specific electronic and steric properties. These properties can enhance its binding affinity to biological targets and its reactivity in chemical transformations .
Propriétés
Formule moléculaire |
C13H9ClN2O |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
3-chloro-7-(4-methylpyridin-3-yl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H9ClN2O/c1-8-5-6-15-7-11(8)9-3-2-4-10-12(9)17-16-13(10)14/h2-7H,1H3 |
Clé InChI |
BKLBNJQGHVEDNL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=NC=C1)C2=CC=CC3=C2ON=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)

![4-[3-(Hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13884756.png)



![1-[4-[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonylphenyl]ethanone](/img/structure/B13884788.png)





![Spiro[5.5]undecan-3-yl methanesulfonate](/img/structure/B13884812.png)
